molecular formula C10H9NO2S B086908 Naphthalene-1-sulfonamide CAS No. 89456-57-5

Naphthalene-1-sulfonamide

Cat. No.: B086908
CAS No.: 89456-57-5
M. Wt: 207.25 g/mol
InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
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Description

Naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to the first position of a naphthalene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonamide can be synthesized through several methods. One common approach involves the sulfonation of naphthalene followed by the introduction of an amine group. The process typically involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-1-sulfonic acid.

    Amidation: The naphthalene-1-sulfonic acid is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays and studies involving enzyme inhibition.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation.

Comparison with Similar Compounds

    Naphthalene-2-sulfonamide: Similar structure but with the sulfonamide group at the second position.

    Benzene sulfonamide: A simpler structure with a single benzene ring.

    Toluene sulfonamide: Contains a methyl group attached to the benzene ring.

Uniqueness: Naphthalene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its naphthalene ring system provides a rigid framework that can interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFHAKCBWOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237723
Record name Naphthalenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-25-7, 89456-57-5
Record name 1-Naphthalenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=606-25-7
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Record name Naphthalenesulfonamide
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Record name Naphthalene-1-sulfonamide
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Record name Naphthalenesulfonamide
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Record name naphthalene-1-sulfonamide
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Record name NAPHTHALENE-1-SULFONAMIDE
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Synthesis routes and methods I

Procedure details

Following a procedure similar to that for the preparation of 16a, intermediate 3a (50 mg, 0.117 mmol) and 1-napthylene sulfonyl chloride (39.8 mg, 0.176 mmol) yielded 21.7 mg (30.0%) of 1-napthalene sulfonamide intermediate 30a. MS (ESI) 617.0 (M+H+).
Name
30a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
intermediate 3a
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
1-napthylene sulfonyl chloride
Quantity
39.8 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonia was passed (for 5 min) into a stirred solution of 1-naphthalenesulfonyl chloride (5.0 g, 22 mmol) and anhydrous Et2O (400 ml) at -78°. The resulting mixture was stirred at -78° for 1 hr, allowed to warm to room temperature, and stirred overnight. The Et2O was removed under vacuum to leave a white powder which was washed with water and dried under vacuum to give 3.2 g (70%) of the title compound as a white powder, m.p. 152°-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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